2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-1,3-benzoxazole
Description
Properties
IUPAC Name |
2-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c1-12-19-14-6-2-4-8-16(14)22(12)13-10-21(11-13)18-20-15-7-3-5-9-17(15)23-18/h2-9,13H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJMJRRQMEXXDRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CN(C3)C4=NC5=CC=CC=C5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-1,3-benzoxazole typically involves multiple steps:
Formation of Benzimidazole: This can be achieved by condensing o-phenylenediamine with formic acid or trimethyl orthoformate.
Formation of Azetidine: Azetidine derivatives can be synthesized through various methods, including the reaction of azetidin-2-ones with appropriate reagents.
Formation of Benzoxazole: Benzoxazole can be synthesized by cyclization of o-aminophenol with carboxylic acids or their derivatives.
Chemical Reactions Analysis
2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-1,3-benzoxazole undergoes various chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole and benzoxazole rings.
Cyclization: The compound can undergo cyclization reactions to form more complex structures.
Scientific Research Applications
Case Studies
A study demonstrated that derivatives of benzoxazole displayed significant antimicrobial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria as well as fungi. For instance:
- Minimum Inhibitory Concentration (MIC) values ranged from 3.12 to 50 μg/mL against various strains, indicating potent activity .
Data Table: Antimicrobial Efficacy
| Compound | Pathogen | MIC (μg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 12.5 |
| Compound B | Escherichia coli | 25 |
| Compound C | Candida albicans | 15 |
Case Studies
Research has shown that compounds similar to 2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-1,3-benzoxazole demonstrate cytotoxic effects on various cancer cell lines:
- In vitro studies reported significant inhibition of cell proliferation in colorectal carcinoma (HCT116) using the sulforhodamine B assay .
Data Table: Anticancer Activity
Potential Uses
Recent studies have indicated that benzoxazole derivatives may act as phosphodiesterase inhibitors, which are crucial in treating neurological disorders such as schizophrenia and depression.
Case Studies
One patent describes the use of azetidine-based compounds as PDE10 inhibitors, suggesting potential therapeutic applications for cognitive enhancement and mood stabilization .
Mechanism of Action
The mechanism of action of 2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-1,3-benzoxazole involves its interaction with various molecular targets:
Antimicrobial Activity: The compound disrupts the cell membrane of microorganisms, leading to cell death.
Anticancer Activity: It inhibits the polymerization of tubulin, preventing cell division and inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogs
Key Observations :
- The target compound’s azetidine-benzoxazole core is structurally distinct from triazole- or oxazolidinone-based hybrids (e.g., ).
- Substituents like 2-methylbenzimidazole may enhance binding to enzymatic targets, similar to pyrimidinylpiperazine in ’s Compound-1 .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
*LogP values estimated using fragment-based methods.
Key Insights :
- The target compound’s lower molecular weight (~363 vs. 634 for 9c) may improve bioavailability.
Biological Activity
2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-1,3-benzoxazole is a complex organic compound notable for its unique structural features, which include heterocyclic rings that confer significant biological activity. This article explores the biological properties of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.
Chemical Structure and Properties
The compound possesses a molecular formula of C₁₈H₁₈N₄O, with a molecular weight of approximately 304.3 g/mol. Its structure integrates both benzimidazole and benzoxazole moieties, which are known for their diverse pharmacological activities .
Antimicrobial Activity
Research indicates that compounds containing benzoxazole derivatives exhibit varying degrees of antimicrobial activity. In studies involving similar structures, it was found that certain derivatives demonstrated selective antibacterial effects against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against pathogens like Candida albicans. The minimal inhibitory concentrations (MIC) for these compounds were assessed, revealing that while some compounds were effective, the overall activity was moderate .
Table 1: Antimicrobial Activity of Benzoxazole Derivatives
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Compound A | Bacillus subtilis | 32 |
| Compound B | Candida albicans | 64 |
| Compound C | Escherichia coli | 128 |
Anticancer Properties
The anticancer potential of benzoxazole derivatives has been well-documented. Studies have shown that many compounds in this class exhibit cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and colorectal (HCT-116) cancer cells. Notably, some compounds demonstrated significantly lower toxicity to normal cells compared to cancer cells, suggesting their potential as selective anticancer agents .
Table 2: Cytotoxicity of Benzoxazole Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound D | MCF-7 | 5.0 |
| Compound E | A549 | 10.0 |
| Compound F | HCT-116 | 15.0 |
The biological mechanisms underlying the activity of benzoxazole derivatives often involve the inhibition of key enzymes or pathways associated with microbial growth or cancer cell proliferation. For instance, some studies suggest that these compounds may inhibit tyrosinase activity, which is crucial in melanin synthesis and can influence cancer cell behavior .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of a series of benzoxazole derivatives against common bacterial strains. The results indicated that while most compounds had limited effectiveness, specific substitutions on the benzoxazole ring significantly enhanced their activity against Bacillus subtilis.
- Anticancer Screening : In another investigation, various benzoxazole derivatives were tested against multiple cancer cell lines. Compounds exhibiting high selectivity towards cancer cells were identified, paving the way for further development as potential anticancer drugs.
Q & A
Q. What are the foundational synthetic routes for constructing the benzimidazole moiety in this compound?
The benzimidazole core is typically synthesized via the Phillips reaction, where o-phenylenediamine reacts with organic acids (e.g., m-toluic acid) under acidic conditions. For example, polyphosphoric acid in toluene at elevated temperatures promotes cyclization to form 2-(3-methylphenyl)-1H-benzimidazole . Key steps include acylation of the diamine followed by intramolecular cyclization. Reaction optimization focuses on controlling temperature and acid concentration to minimize side products .
Q. Which analytical techniques are essential for confirming the compound’s structural integrity?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR verify proton environments and carbon frameworks, particularly distinguishing azetidine and benzoxazole ring systems .
- Infrared Spectroscopy (IR): Identifies functional groups (e.g., C=N in benzimidazole at ~1600 cm⁻¹) .
- Elemental Analysis: Validates purity by comparing experimental vs. theoretical C, H, N, and O percentages .
- Melting Point Determination: Assesses crystalline purity .
Q. What preliminary biological screening methods are recommended for this compound?
- In vitro enzyme inhibition assays: Test interactions with targets like ATPases or DNA topoisomerases using fluorometric or colorimetric substrates .
- Antimicrobial susceptibility testing: Use broth microdilution to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains .
Advanced Research Questions
Q. How can reaction conditions be optimized for azetidine ring formation?
Azetidine rings are prone to ring-opening under harsh conditions. Strategies include:
- Solvent selection: Polar aprotic solvents (e.g., DMF) stabilize intermediates .
- Catalyst use: Lewis acids (e.g., ZnCl₂) enhance nucleophilic substitution efficiency .
- Temperature control: Gradual heating (60–80°C) prevents decomposition .
Contradictory data exists on the role of protonating agents; some studies suggest excess HCl improves yields, while others report side reactions .
Q. How can computational methods resolve contradictions in spectroscopic data?
- Density Functional Theory (DFT): Predicts NMR chemical shifts and IR vibrations for comparison with experimental data .
- Molecular docking: Explains anomalous biological activity by modeling interactions with protein targets (e.g., GPCRs) .
For example, DFT calculations can clarify whether a spectral peak at δ 7.2 ppm corresponds to benzoxazole protons or azetidine CH₂ groups .
Q. What strategies elucidate the reaction mechanism for coupling benzimidazole and azetidine moieties?
- Kinetic isotope effects (KIEs): Track isotopic labeling (e.g., ¹⁵N) to identify rate-determining steps .
- Intermediate trapping: Use low-temperature NMR to isolate and characterize transient species like azetidinium ions .
Evidence suggests a two-step pathway: (1) SN2 displacement at the azetidine nitrogen, followed by (2) acid-catalyzed cyclization .
Q. How can structure-activity relationship (SAR) studies guide pharmacological development?
- Analog synthesis: Introduce substituents (e.g., halogens, methyl groups) at the benzimidazole 2-position or azetidine 3-position .
- Pharmacophore modeling: Identify critical binding features (e.g., hydrogen bond acceptors in benzoxazole) using software like Schrödinger .
Recent studies highlight enhanced anticancer activity when electron-withdrawing groups are added to the benzoxazole ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
